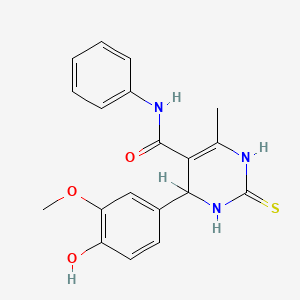

4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Descripción

4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a unique substitution pattern. Its core structure includes a 1,2,3,4-tetrahydropyrimidine ring substituted at position 4 with a 4-hydroxy-3-methoxyphenyl group, at position 6 with a methyl group, and at position 5 with an N-phenyl carboxamide moiety. The 2-sulfanylidene (thione) group at position 2 contributes to its electron-deficient aromatic system, influencing its reactivity and intermolecular interactions, particularly hydrogen bonding .

This compound’s structural determination often relies on X-ray crystallography (utilizing programs like SHELX and ORTEP ) and NMR spectroscopy. For instance, NMR analysis of analogous compounds highlights distinct chemical shift patterns in regions corresponding to substituent groups, such as aromatic protons and thione environments .

Propiedades

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-11-16(18(24)21-13-6-4-3-5-7-13)17(22-19(26)20-11)12-8-9-14(23)15(10-12)25-2/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQOHHXGCYAWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then cyclized with a thiourea derivative under acidic conditions to yield the desired tetrahydropyrimidine ring structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The sulfanyl group can be reduced to a thiol group under mild reducing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Thiol derivatives.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with various molecular targets. The phenolic hydroxyl group can act as an antioxidant by scavenging free radicals. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound’s overall structure allows it to interact with cellular membranes, affecting their integrity and function.

Comparación Con Compuestos Similares

Structural Differences :

- Position 4 : A 4-chlorophenyl group replaces the 4-hydroxy-3-methoxyphenyl group.

- Position 5 : A methyl ester (–COOCH₃) substitutes the N-phenyl carboxamide (–CONHC₆H₅).

- Position 2 : Both compounds retain the 2-sulfanylidene group.

Functional Implications :

- Electronic Effects : The electron-withdrawing chlorine atom in the chlorophenyl group may enhance electrophilicity at the pyrimidine ring, contrasting with the electron-donating methoxy and hydroxyl groups in the target compound.

- Biological Activity : Carboxamide derivatives (e.g., the target compound) often exhibit superior bioavailability compared to ester analogs due to enhanced hydrogen-bonding interactions with biological targets .

Other Pyrimidine Derivatives

A broader comparison with pyrimidine-based compounds (e.g., rapamycin analogs ) reveals:

- Substituent Flexibility : Modifications at positions 4 and 5 significantly alter physicochemical properties. For example, bulkier substituents (e.g., N-phenyl carboxamide) increase steric hindrance, affecting binding affinity in enzyme inhibition studies.

- Thione vs. Oxo Groups : Replacing the 2-sulfanylidene group with an oxo group reduces π-stacking interactions in crystal lattices, as observed in crystallographic studies using SHELX-refined structures .

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Crystallographic Behavior : The target compound’s hydroxyl and methoxy groups facilitate intricate hydrogen-bonded networks, as predicted by graph-set analysis . In contrast, the chlorophenyl analog forms simpler dimers via Cl···π interactions.

- NMR Signatures : Chemical shifts in regions corresponding to the 4-substituted aryl group (δ 6.5–7.5 ppm) and thione (δ ~2.8 ppm) differ markedly between analogs, aiding structural identification .

- Synthetic Utility : The carboxamide group in the target compound enables derivatization via amide coupling, a route less accessible in ester analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.